

# Spectroscopic Profile of 2,8-diazaspiro[4.5]decane: A Technical Guide

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## Compound of Interest

Compound Name: 2,8-Diazaspiro[4.5]decane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core chemical scaffold, **2,8-diazaspiro[4.5]decane**. Due to the limited availability of published experimental spectra for the unsubstituted parent compound, this document presents a combination of mass spectrometry data from established chemical databases and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on established computational models and analysis of structurally related compounds, offering valuable insights for the characterization and utilization of this important chemical entity in research and drug development.

## Mass Spectrometry Data

Mass spectrometry of **2,8-diazaspiro[4.5]decane** provides crucial information regarding its molecular weight and elemental composition.

Parameter	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>16</sub> N <sub>2</sub>	PubChem[1]
Molecular Weight	140.23 g/mol	PubChem[1]
Exact Mass	140.131348519 Da	PubChem[1]

Expected Fragmentation Pattern:

As a cyclic diamine, the mass spectrum of **2,8-diazaspiro[4.5]decane**, particularly under electron ionization (EI), is expected to exhibit characteristic fragmentation patterns. Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the formation of stable iminium ions. For **2,8-diazaspiro[4.5]decane**, cleavage of the C-C bonds adjacent to the nitrogen atoms is anticipated. The loss of ethylene ( $\text{CH}_2=\text{CH}_2$ ) from the piperidine ring is also a plausible fragmentation pathway for cyclic amines. The molecular ion peak ( $\text{M}^+$ ) at  $m/z$  140 is expected to be observed, and its odd nominal mass is consistent with the nitrogen rule for a compound containing two nitrogen atoms.

## Predicted Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following NMR data are predicted using computational models and have not been experimentally verified for the unsubstituted **2,8-diazaspiro[4.5]decane**. These values should be used as an estimation for spectral interpretation.

### Predicted $^1\text{H}$ NMR Data (Solvent: $\text{CDCl}_3$ , Field Strength: 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 2.8 - 3.0	m	4H	H-1, H-3
~ 2.6 - 2.8	t	4H	H-7, H-9
~ 1.6 - 1.8	m	4H	H-6, H-10
~ 1.5 - 1.7	s (broad)	2H	N-H
~ 1.4 - 1.6	t	4H	H-4

### Predicted $^{13}\text{C}$ NMR Data (Solvent: $\text{CDCl}_3$ , Field Strength: 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 55 - 60	C-5 (Spiro)
~ 50 - 55	C-1, C-3
~ 45 - 50	C-7, C-9
~ 30 - 35	C-6, C-10
~ 25 - 30	C-4

## Predicted Infrared (IR) Spectroscopy Data

Disclaimer: The following IR data are predicted based on characteristic functional group absorptions and have not been experimentally verified for the unsubstituted **2,8-diazaspiro[4.5]decane**.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H Stretch (Secondary Amine)
2850 - 2960	Strong	C-H Stretch (Aliphatic)
1450 - 1470	Medium	CH <sub>2</sub> Scissoring
1100 - 1200	Medium	C-N Stretch

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,8-diazaspiro[4.5]decane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d<sub>4</sub>, or dimethyl sulfoxide-d<sub>6</sub>) in a standard 5 mm NMR tube.

- Instrument Setup:
  - Use a spectrometer with a field strength of 400 MHz or higher for better resolution.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Lock the field frequency using the deuterium signal from the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
  - Use an appropriate number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid **2,8-diazaspiro[4.5]decane** directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
  - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:
  - Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.
  - Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
  - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
  - Label the significant peaks in the spectrum.

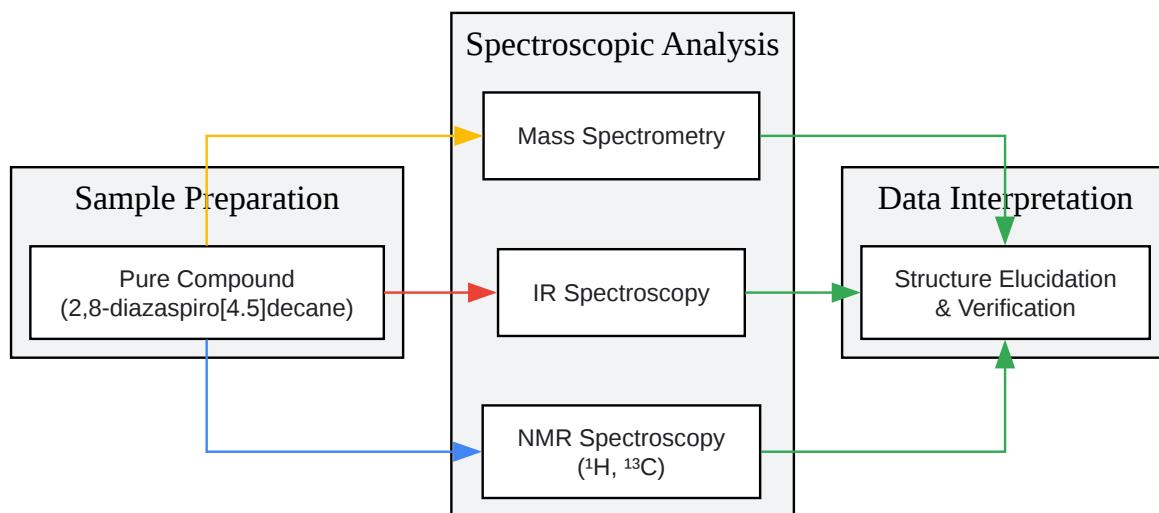
## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

- Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ( $M^+$ ) and fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a function of their  $m/z$  ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **2,8-diazaspiro[4.5]decane**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem  
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